REACTION_CXSMILES
|
[O:1]=[C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:15](O)[CH2:16][OH:17].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[C:9]1([C:2]2([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[O:17][CH2:16][CH2:15][O:1]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
23.74 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
23.04 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux with a Dean-Stark trap for 15 hours
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
the organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(OCCO1)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |